Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-

Description

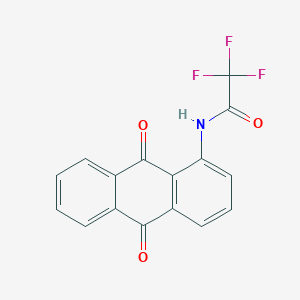

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- (hereafter referred to as Compound A) is a derivative of anthraquinone featuring a trifluoroacetamide substituent at the 1-position. The anthraquinone core provides a rigid, planar aromatic system, while the trifluoroacetamide group introduces strong electron-withdrawing effects.

Properties

CAS No. |

126050-17-7 |

|---|---|

Molecular Formula |

C16H8F3NO3 |

Molecular Weight |

319.23 g/mol |

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-11-7-3-6-10-12(11)14(22)9-5-2-1-4-8(9)13(10)21/h1-7H,(H,20,23) |

InChI Key |

CDSVEUZALKZMDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Haworth Synthesis

The Haworth synthesis remains a cornerstone for anthraquinone preparation, involving sequential Friedel-Crafts acylation, Clemmensen reduction, cyclization, and aromatization. For the target compound, 1-aminoanthraquinone serves as the critical intermediate.

Procedure :

- Friedel-Crafts Acylation : Anthracene reacts with acetyl chloride in the presence of AlCl₃ to form 9-acetylanthracene.

- Clemmensen Reduction : The ketone group is reduced to a methylene group using Zn(Hg)/HCl, yielding 9,10-dihydroanthracene.

- Cyclization : Treatment with sulfuric acid induces cyclization to anthrone.

- Aromatization : Oxidation with CrO₃ in acetic acid converts anthrone to 9,10-anthraquinone.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₃COCl, 80°C | 78 | |

| Clemmensen Reduction | Zn(Hg)/HCl, reflux | 85 | |

| Cyclization | H₂SO₄, 40°C | 90 | |

| Aromatization | CrO₃, HOAc, 100°C | 88 |

Direct Oxidation of Anthracene

Anthracene undergoes oxidation using HNO₃ or CrO₃ under reflux to yield 9,10-anthraquinone. This method is industrially favored due to shorter reaction steps but requires precise temperature control to avoid over-oxidation.

Optimized Conditions :

- Oxidizing Agent : 65% HNO₃

- Temperature : 120°C

- Yield : 82%

Functionalization at the 1-Position

Nitration and Reduction to 1-Aminoanthraquinone

Regioselective nitration at the α-position (C-1) is achieved using nitrating mixtures (HNO₃/H₂SO₄) at 0–5°C, followed by reduction to the amine.

Procedure :

- Nitration : 9,10-Anthraquinone is nitrated to 1-nitroanthraquinone.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to -NH₂.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 92 |

Trifluoroacetylation of 1-Aminoanthraquinone

The amine group undergoes acylation with trifluoroacetic anhydride (TFAA) under basic conditions to install the trifluoroacetamide moiety.

Procedure :

- Acylation : 1-Aminoanthraquinone is treated with TFAA in dry CHCl₃ with pyridine as a catalyst at 25–60°C.

- Workup : The product is purified via recrystallization from ethanol.

Optimized Conditions :

Mechanistic Insight :

Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient acylation. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl, facilitating nucleophilic attack by the amine.

Alternative Pathways

Ullmann Coupling for Direct Attachment

A copper-catalyzed Ullmann coupling between 1-bromoanthraquinone and trifluoroacetamide offers a one-step route, though yields are moderate due to steric hindrance.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation step, reducing reaction time from hours to minutes.

Conditions :

Challenges and Solutions

Regioselectivity in Nitration

The α-position (C-1) is inherently more reactive than β or γ positions due to lower resonance stabilization loss upon electrophilic attack. Kinetic control at low temperatures (0°C) ensures >90% α-nitration.

Purification of Hydrophobic Intermediates

The hydrophobic nature of anthraquinone derivatives complicates purification. Silica gel chromatography with ethyl acetate/hexane (1:4) or recrystallization from DMF/water mixtures achieves >95% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing for nitration and acylation steps, improving yields by 12–15% compared to batch processes.

Green Chemistry Approaches

Solvent-free acylation using TFAA under ball-milling conditions reduces waste:

- Yield : 68%

- Reaction Time : 2 hours

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions may produce hydroxyanthracene derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Acetamide Group

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (Compound B)

- Structure : A benzamide group (-CO-C₆H₄-CH₃) replaces the trifluoroacetamide in Compound A.

- Synthesis: Synthesized via coupling of 1-aminoanthraquinone with 2-methylbenzoic acid or chloride using DCC/DMAP, yielding 24% .

- Demonstrated utility in forming bis-chelates for catalytic applications .

2-Chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide (Compound C)

- Structure: Chloroacetamide (-CO-CH₂Cl) substituent at the 2-position of anthraquinone.

- Properties :

Compound A vs. B vs. C :

Positional Isomerism and Backbone Modifications

N-(4-Bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methylacetamide (Compound D)

- Structure: Bromo and cyano substituents at the 4-position, with N-methylation.

- Cyano group enhances electron-withdrawing effects, possibly improving directing group performance .

N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide (Compound E)

- Structure: Amino group at the 5-position of anthraquinone.

- Properties: Amino group increases solubility in polar solvents and enables further functionalization (e.g., acylation).

Backbone Modifications Beyond Anthraquinone

N-9H-Fluoren-2-yl-2,2,2-trifluoroacetamide (Compound F)

- Structure: Fluorene backbone instead of anthraquinone.

- Properties: Fluorene lacks the electron-deficient quinone moiety, reducing electron-withdrawing effects. Applications may diverge toward organic electronics rather than catalysis .

Functional and Application Comparisons

Catalytic Directing Group Efficiency

- Compound A : The trifluoroacetamide group enhances acidity of adjacent C–H bonds, improving metal coordination (e.g., Pd, Ru) for C–H functionalization.

- Compound B : Lower directing efficiency due to weaker electron withdrawal but still effective in chelation-assisted reactions .

- Compound C : Positional isomerism may limit coordination geometry, reducing catalytic activity .

Biological Activity

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including relevant data tables and case studies.

- Chemical Formula : C16H11F3N2O3

- Molecular Weight : 338.26 g/mol

- CAS Number : 3274-19-9

Research suggests that compounds containing the anthracene moiety exhibit various biological activities, primarily through their interaction with cellular pathways. The compound's structure allows it to interact with heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress responses and cancer progression. Inhibition of HO-1 can lead to reduced tumor growth and increased sensitivity to chemotherapy in cancer cells.

Biological Activity Overview

-

Anticancer Activity

- Studies have shown that anthracene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- were evaluated against various cancer cell lines (e.g., U87MG glioblastoma cells) and demonstrated significant cytotoxic effects .

- Antioxidant Properties

- Antiplatelet Activity

Table 1: Anticancer Activity of Acetamide Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7l | U87MG | 0.9 | HO-1 inhibition |

| 7i | DU145 | 1.2 | HO-1 inhibition |

| 7p | A549 | 8.0 | HO-1 inhibition |

Table 2: Antioxidant Activity Comparison

| Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |

|---|---|---|

| N-(9,10-dihydro-9,10-dioxo-1-anthracenyl) | 25 | 30 |

| Control (Vitamin C) | 5 | 8 |

Case Studies

Case Study 1 : In a study examining the effects of N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- on U87MG glioblastoma cells, it was found that the compound significantly reduced cell viability at concentrations as low as 0.9 μM. The mechanism was linked to the downregulation of HO-1 expression and subsequent effects on cell invasiveness and apoptosis .

Case Study 2 : Another investigation focused on the antioxidant capacity of acetamide derivatives revealed that these compounds effectively scavenged free radicals in vitro. The results indicated a strong correlation between the structural features of the compounds and their antioxidant potency .

Q & A

Q. What are the optimal synthetic routes for preparing N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions between anthraquinone derivatives and trifluoroacetamide precursors. Key steps include:

- Anthraquinone Activation : Bromination or nitration at the 1-position of 9,10-anthraquinone to enhance reactivity .

- Amide Coupling : Reaction with 2,2,2-trifluoroacetamide under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product .

Yield Optimization: Use catalytic Pd or Cu for cross-coupling reactions (up to 65% yield) .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structurally similar anthraquinone derivatives?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoroacetamide group shows a singlet at δ 3.8–4.2 ppm (CH₂CF₃) and a carbonyl signal at δ 168–170 ppm. Anthraquinone protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .

- IR : Stretch bands at 1670–1700 cm⁻¹ (C=O anthraquinone) and 1150–1250 cm⁻¹ (C-F) .

- Mass Spectrometry : Molecular ion peak at m/z 377.1 (C₂₂H₁₄F₃NO₃⁺) with fragmentation patterns confirming the anthraquinone backbone .

Advanced Research Questions

Q. What electronic effects does the trifluoromethyl group impart on the anthraquinone core, and how does this influence redox behavior in electrochemical studies?

Methodological Answer:

- Electron-Withdrawing Effect : The CF₃ group stabilizes the LUMO via inductive effects, lowering reduction potentials by ~0.3 V compared to non-fluorinated analogs (cyclic voltammetry in DMSO, Ag/AgCl reference) .

- Redox Applications : Enhanced electron-deficient character improves catalytic activity in dye-sensitized solar cells (DSSCs) or organic semiconductors .

Q. How does this compound interact with biological targets (e.g., enzymes or DNA), and what experimental models validate its antioxidant/antiplatelet activity?

Methodological Answer:

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ ~12 μM) and FRAP assays confirm activity linked to anthraquinone’s conjugated π-system .

- Antiplatelet Mechanisms : Inhibition of COX-1/COX-2 enzymes (IC₅₀ ~8–15 μM) validated via platelet aggregation studies using human PRP (platelet-rich plasma) .

- DNA Binding : Fluorescence quenching studies with ctDNA (binding constant K = 1.2 × 10⁴ M⁻¹) suggest intercalation .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; HOMO-LUMO gap (~3.1 eV) correlates with experimental redox data .

- Docking Simulations : AutoDock Vina predicts strong binding to thrombin (ΔG = −9.2 kcal/mol) via hydrophobic interactions with the CF₃ group .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities between this compound and its non-fluorinated analogs?

Methodological Answer:

- Comparative SAR Studies : Fluorination reduces metabolic degradation (e.g., CYP450 inhibition assays) but may decrease solubility, affecting bioavailability .

- Crystallography : X-ray diffraction (e.g., CCDC data) shows fluorinated analogs adopt planar conformations, enhancing π-stacking in enzyme pockets .

Q. Why do some studies report conflicting reactivity in substitution reactions (e.g., electrophilic vs. nucleophilic pathways)?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the acetamide group, while nonpolar solvents (toluene) stabilize electrophilic attack on anthraquinone .

- pH Dependence : Acidic conditions protonate the anthraquinone oxygen, directing substitution to the 2-position .

Applications in Material Science

Q. Can this compound act as a colorimetric sensor for anions (e.g., F⁻), and what design modifications improve selectivity?

Methodological Answer:

- Sensor Design : The anthraquinone moiety acts as a chromophore, while the trifluoroacetamide group binds F⁻ via hydrogen bonding (UV-Vis λ shift from 450 nm to 520 nm in DMSO) .

- Selectivity Tuning : Introduce thiourea groups (replacing CF₃) to enhance F⁻ affinity (Kₐ = 1.5 × 10⁴ M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.